Diisoamylamine

概要

説明

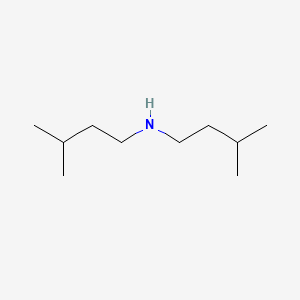

Diisoamylamine, also known as diisopentylamine, is an organic compound with the molecular formula C10H23N. It is a secondary amine characterized by the presence of two isoamyl groups attached to a nitrogen atom. This compound is commonly used in organic synthesis and has various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Diisoamylamine can be synthesized through several methods. One common approach involves the reaction of isoamyl chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{Cl) + NH}_3 \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{NH}_2\text{) + HCl} ]

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of isoamyl nitrile. This process involves the reduction of isoamyl nitrile in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions.

化学反応の分析

Oxidation Reactions

Diisoamylamine undergoes oxidation to form nitrites, with potassium permanganate () or hydrogen peroxide () as common oxidizing agents. The reaction mechanism involves the cleavage of the - bond, yielding -based nitrites.

Reduction Reactions

Reduction of this compound with lithium aluminum hydride () or sodium borohydride () produces secondary alcohols. For example:

Substitution Reactions

Nucleophilic substitution with alkyl halides or acid chlorides forms tertiary amines. For instance:

where is an alkyl halide.

Isomerization Pathways

At elevated temperatures (≥165°C), this compound undergoes isomerization to the more reactive -isomer, which enhances consumption rates in combustion or high-temperature environments .

Oxidation Mechanism

The oxidation of this compound proceeds through a dissociative cleavage of the - bond, facilitated by electron-withdrawing groups (e.g., nitro or halogen substituents) . The reaction rate is inversely proportional to the concentration of electron-donating functional groups .

Reduction Kinetics

Reduction reactions exhibit first-order dependence on the reducing agent () and are inhibited by the presence of water . The rate law for reduction is:

Substitution Pathways

Substitution reactions are influenced by steric hindrance due to the branched isoamyl groups. The reactivity order for alkyl halides follows , with reaction rates dependent on the leaving group’s ability to stabilize the transition state.

科学的研究の応用

Chemical Synthesis

Diisoamylamine serves as a building block in the synthesis of various organic compounds. Its utility is particularly noted in the production of pharmaceuticals and agrochemicals. For instance, it is involved in the synthesis of active pharmaceutical ingredients through processes such as reductive amination of carbonyl compounds .

Table 1: Chemical Reactions Involving this compound

Biological Applications

In biological research, this compound has been studied for its role as a metabolite produced by gut bacteria , particularly from the Ruminococcaceae family. Research indicates that it may influence cognitive functions and neuroinflammation by interacting with microglial cells in the brain.

Case Study: Cognitive Decline

A study conducted on aged mice demonstrated that increased levels of this compound were associated with cognitive decline. The compound was found to promote apoptosis in microglial cells by recruiting the transcriptional regulator p53 to the S100A8 promoter region, enhancing inflammatory responses .

Medical Applications

This compound's potential therapeutic applications are being explored in various medical contexts:

- Neuroprotection : Research suggests that targeting pathways involving this compound could mitigate age-related cognitive decline .

- Endotoxemic Shock : A study highlighted its ability to improve survival rates in endotoxemic shock models by ameliorating coagulopathy and inflammatory responses .

Table 2: Medical Research Findings

Industrial Uses

In industrial settings, this compound is utilized in the production of rubber chemicals, dyes, and flavoring agents. Its application as a flavor enhancer is particularly noted in beverages such as beer and wine, where it contributes to the aromatic profile .

作用機序

The mechanism of action of diisoamylamine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.

類似化合物との比較

Diisoamylamine can be compared with other similar compounds, such as:

Diethylamine: Similar in structure but with ethyl groups instead of isoamyl groups.

Dipropylamine: Contains propyl groups instead of isoamyl groups.

Diisobutylamine: Contains isobutyl groups instead of isoamyl groups.

Uniqueness: this compound’s uniqueness lies in its isoamyl groups, which provide distinct steric and electronic properties compared to other secondary amines. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes.

生物活性

Diisoamylamine (IAA) is a compound of interest due to its various biological activities, particularly in the context of gut microbiome interactions, neurobiology, and potential therapeutic applications. This article summarizes key research findings, case studies, and data tables that elucidate the biological effects of this compound.

Overview of this compound

This compound is an amine compound derived from the metabolism of certain amino acids, notably leucine. It has been identified as a significant metabolite produced by gut bacteria and has implications for both cognitive function and immune response.

1. Cognitive Function

Recent studies have highlighted the role of isoamylamine in cognitive decline associated with aging. Research indicates that isoamylamine promotes microglial cell death, which is linked to neuroinflammation and cognitive dysfunction in aged mice. The mechanism involves isoamylamine binding to the S100A8 promoter region, enhancing its expression through the recruitment of the transcription factor p53 .

Key Findings:

- Isoamylamine levels are elevated in aged individuals.

- It promotes apoptosis in microglial cells, contributing to cognitive decline.

- Targeting gut bacterial metabolites may offer new therapeutic strategies for age-related cognitive disorders.

2. Immune Response and Coagulation

Isoamylamine has been shown to improve survival rates in models of endotoxemic shock induced by lipopolysaccharides (LPS). In a study involving mice, administration of isoamylamine resulted in a significant shortening of prothrombin time (PT), indicating an amelioration of coagulopathy during septic shock . This suggests that isoamylamine may have protective effects against inflammation-induced damage.

Table 1: Effects of Isoamylamine on Coagulation Parameters

| Treatment | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) | Outcome |

|---|---|---|---|

| Control | Increased | Prolonged | Severe coagulopathy |

| Isoamylamine (1000 ppm) | Shortened | No significant change | Improved survival in endotoxemic shock |

Case Study 1: Cognitive Decline and Gut Microbiome

A study published in Cell Host & Microbe demonstrated that gut microbiome-derived isoamylamine could directly influence gene expression related to cognitive functions. Mice treated with isoamylamine exhibited cognitive impairments comparable to those seen in naturally aged mice, highlighting the importance of gut-derived metabolites in brain health .

Case Study 2: Endotoxemic Shock

In another investigation focusing on the effects of isoamylamine on septic shock, researchers found that it significantly improved survival rates by modulating coagulation pathways. The results showed that isoamylamine not only affected PT but also reduced matrix metalloproteinase-9 (MMP-9) expression through specific signaling pathways (p-ERK/p-p38) .

Mechanistic Insights

The biological activity of this compound is underpinned by its interactions at the molecular level. For instance:

- Transcriptional Regulation : Isoamylamine's ability to bind to DNA and influence gene expression through transcription factors like p53 illustrates its potential as a modulator of cellular processes.

- Inflammatory Response : Its role in coagulation and inflammation suggests that isoamylamine could be a candidate for therapeutic interventions in conditions characterized by excessive inflammation or immune dysregulation.

特性

IUPAC Name |

3-methyl-N-(3-methylbutyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-9(2)5-7-11-8-6-10(3)4/h9-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVVMXMTSODFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060263 | |

| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-00-3 | |

| Record name | Diisoamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisoamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, 3-methyl-N-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOAMYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71L34G463T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。